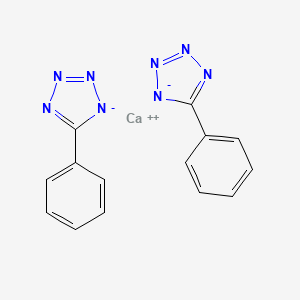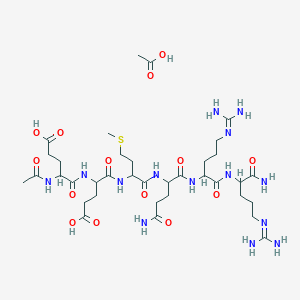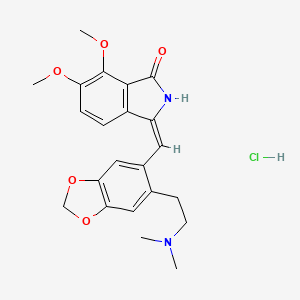
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including adaptogenic, antidepressive, and psychostimulating properties .
Métodos De Preparación
The synthesis of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves the reaction of 1-ethyl-2-aminobenzimidazoles with N-(chloroacetyl)aminoadamantanes . The N-(chloroacetyl)aminoadamantanes are obtained by acylation of 1- and 2-aminobenzimidazoles with chloroacetyl chloride in benzene . The desired compound is synthesized by boiling a solution of equimolar amounts of the starting reagents in acetone for 28-30 hours . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves its interaction with specific molecular targets and pathways in the body. . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride can be compared with other benzimidazole derivatives, such as:
Dibasole: Known for its adaptogenic activity and ability to increase resistance to unfavorable factors.
Other N-adamantylamides: These compounds also exhibit psychostimulating and antidepressive activities.
The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with an adamantylamide group, leading to enhanced biological activity and potential therapeutic applications .
Propiedades
Número CAS |
117651-72-6 |
|---|---|
Fórmula molecular |
C21H29ClN4O |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O.ClH/c1-2-24-17-5-3-4-6-18(17)25(20(24)22)13-19(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21;/h3-6,14-16,22H,2,7-13H2,1H3,(H,23,26);1H |
Clave InChI |
FTEIVTKZFNUTSF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)NC34CC5CC(C3)CC(C5)C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)









![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)

